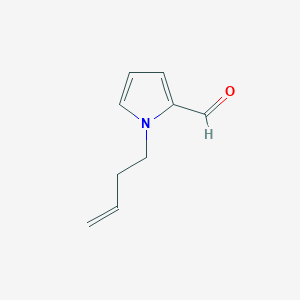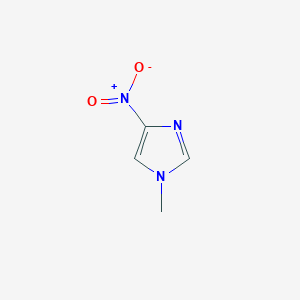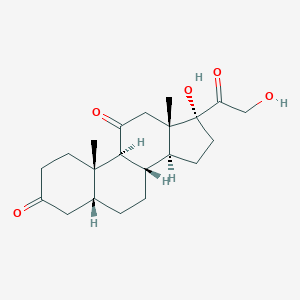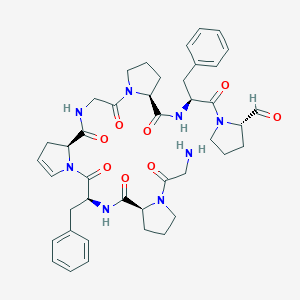
Cyclo(phe-pro-gly-pro)2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(phe-pro-gly-pro)2, also known as cyclo(Phe-Pro-Gly-Pro)2 or CPP, is a cyclic peptide that has gained significant attention in the scientific community due to its unique properties and potential applications. CPP is a small cyclic peptide consisting of four amino acids, phenylalanine (Phe), proline (Pro), glycine (Gly), and proline (Pro), that are arranged in a specific sequence. CPP has been found to have various biochemical and physiological effects, making it a promising candidate for research and development in various fields.
作用机制
CPP is known to enter cells through various mechanisms, including endocytosis, direct translocation, and receptor-mediated translocation. Once inside the cell, CPP can interact with various intracellular targets, including DNA, RNA, and proteins. CPP can also modulate various intracellular signaling pathways, leading to changes in gene expression and cellular function.
生化和生理效应
CPP has been found to have various biochemical and physiological effects, including enhancing cellular uptake of various molecules, modulating intracellular signaling pathways, and improving the stability and bioavailability of therapeutic molecules. CPP has also been found to have neuroprotective effects, reducing neuronal damage in various neurodegenerative diseases.
实验室实验的优点和局限性
CPP has several advantages for lab experiments, including its ability to cross cell membranes and the blood-brain barrier, its low toxicity, and its ability to enhance the delivery of therapeutic molecules. However, CPP also has some limitations, including its potential immunogenicity, its limited stability in vivo, and its potential for off-target effects.
未来方向
There are several future directions for research on CPP, including the development of novel CPP-based drug delivery systems, the investigation of the mechanism of action of CPP, and the identification of new targets for CPP-based therapies. Additionally, there is a need for further research on the safety and toxicity of CPP-based therapies, as well as the development of methods for improving the stability and bioavailability of CPP-based drugs.
In conclusion, CPP is a promising cyclic peptide that has potential applications in various scientific fields. CPP has been found to have various biochemical and physiological effects, making it an attractive candidate for drug delivery and therapeutic development. Further research is needed to fully understand the mechanism of action of CPP and to optimize its use in various applications.
合成方法
CPP can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase synthesis, and microwave-assisted synthesis. Solid-phase peptide synthesis is the most commonly used method for CPP synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin, and the cyclic peptide is formed using cyclization agents. Solution-phase synthesis involves the synthesis of the peptide in a solution, followed by purification and cyclization. Microwave-assisted synthesis is a relatively new method that involves the use of microwaves to accelerate the peptide synthesis process.
科学研究应用
CPP has been extensively studied in various scientific fields, including drug delivery, neurobiology, and cancer research. CPP has the ability to cross cell membranes and the blood-brain barrier, making it an attractive candidate for drug delivery. CPP has been used to deliver various drugs, including anticancer drugs, peptides, and proteins, to target cells. CPP has also been studied in neurobiology, where it has been found to enhance the delivery of therapeutic molecules to the brain. In cancer research, CPP has been used to deliver anticancer drugs to cancer cells, resulting in improved therapeutic efficacy.
属性
CAS 编号 |
136314-94-8 |
|---|---|
产品名称 |
Cyclo(phe-pro-gly-pro)2 |
分子式 |
C42H52N8O8 |
分子量 |
796.9 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C42H52N8O8/c43-25-36(52)48-20-8-17-34(48)39(55)46-32(24-29-13-5-2-6-14-29)42(58)50-22-10-16-33(50)38(54)44-26-37(53)49-21-9-18-35(49)40(56)45-31(23-28-11-3-1-4-12-28)41(57)47-19-7-15-30(47)27-51/h1-6,10-14,22,27,30-35H,7-9,15-21,23-26,43H2,(H,44,54)(H,45,56)(H,46,55)/t30-,31-,32-,33-,34-,35-/m0/s1 |
InChI 键 |
IKHNEMCWNPHENE-LBBUGJAGSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4CC=CN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)CN)C=O |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C4CC=CN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)CN)C=O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C4CC=CN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)CN)C=O |
其他 CAS 编号 |
136314-94-8 |
同义词 |
cyclo(Phe-Pro-Gly-Pro)2 cyclo(phenylalanyl-prolyl-glycyl-prolyl)2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





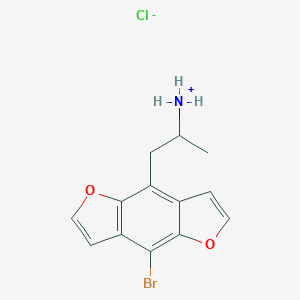

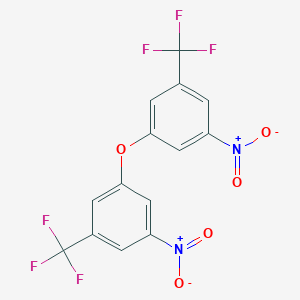

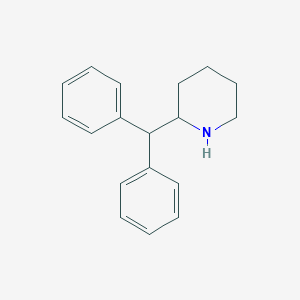
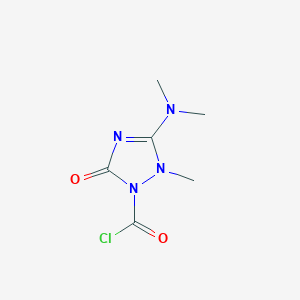

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)
